molecular formula C8H4FNOS B2365142 5-Fluoro-1,3-benzothiazole-2-carbaldehyde CAS No. 139425-46-0

5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Cat. No. B2365142
CAS RN: 139425-46-0
M. Wt: 181.18
InChI Key: OIPIPWSTKLCZOS-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4FNOS . It has a molecular weight of 181.19 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biological Applications

Benzothiazole derivatives, including 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, have been found to possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic . These properties make them attractive for the development of new drugs .

Antimicrobial Activity

A novel class of 4-arylhydrazono-1-benzothiazolyl-3-methylpyrazolin-5-ones and 4-arylazo-1-benzothiazolyl-3,5-dimethylpyrazoles were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety and screened for antimicrobial activity .

Antiviral Activity

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Material Science

In the field of material science, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde finds application in the synthesis of novel materials with tailored properties .

Synthesis of Biologically Active Compounds

In the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), benzothiazole-2-carboxylic acid reacts with 4-hydroxy-3,5-dimethoxybenzohydrazide to form hydrazide, which cyclizes via thionation with Lawesson’s reagent .

Anticancer Activity

Benzothiazole derivatives have been found to possess anticancer activity . This makes 5-Fluoro-1,3-benzothiazole-2-carbaldehyde a potential candidate for the development of new anticancer drugs .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde may also exhibit similar effects.

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIPWSTKLCZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 36 g of 5-fluorobenzothiazole in 100 ml of diethyl ether cooled to -70° C. was added dropwise over a 5 minute period 9.4 ml of a 2.5M solution of n-butyl lithium in hexane. The reaction mixture was allowed to warm to -50° C. for one hour and was then cooled to -78° C. Dry dimethylformamide (2.8 ml) was added dropwise and the reaction mixture allowed to warm to room temperature over a period of two hours. The reaction was diluted with 300 ml of diethyl ether and washed with 1N hydrochloric acid (1×40 ml), water (1×40 ml), a saturated sodium bicarbonate solution (1×40 ml) and dried over magnesium sulfate. The solvent was removed and the residual product flash chromatographed on silica (50% ethyl acetate--hexane; v:v) to give 24.7 g of the titled product, m.p. 105°-107° C.
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